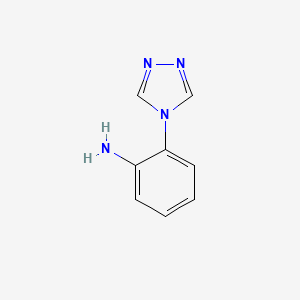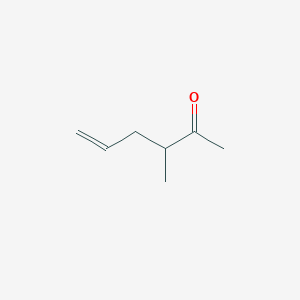
3-Methylhex-5-en-2-one
Overview
Description
3-Methylhex-5-en-2-one is a chemical compound with the CAS Number: 2550-22-3 . It has a molecular weight of 112.17 and its IUPAC name is 3-methyl-5-hexen-2-one . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of this compound can be achieved using the Wittig reaction . The Wittig reaction allows for the construction of alkenes from a phosphorus ylide and an aldehyde (or ketone) . The stereochemical outcome is critical, and that is controlled by the nature of the ylide used .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H12O/c1-4-5-6(2)7(3)8/h4,6H,1,5H2,2-3H3 . The structure can also be viewed as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Kinetic Analysis and Reaction Mechanisms
The decomposition and isomerization reactions of related compounds, such as 5-methylhex-1-yl radicals, have been thoroughly studied. These studies provide insights into the kinetics and reaction mechanisms of similar compounds like 3-Methylhex-5-en-2-one. Such research has implications in understanding complex organic reactions and their application in synthetic chemistry (Awan, McGivern, Tsang, & Manion, 2010).
Applications in Copolymerization Processes
Research into the copolymerization of olefins, including compounds structurally related to this compound, has significant implications in materials science. These processes are key to developing new polymeric materials with specific properties for various industrial applications (Anderson, Burnett, & Tait, 1962).
Role in Defensive Secretions of Insects
Compounds closely related to this compound have been identified in the defensive secretions of certain insects. This highlights its potential role in biochemistry and ecology, particularly in understanding chemical defense mechanisms in the animal kingdom (Gnanasunderam, Young, & Hutchins, 1982).
Computational Studies on Related Radicals
Computational studies on radicals similar to this compound, such as hex-5-enyl and methylhex-5-enyl radicals, have shed light on the enthalpy and entropy effects in their cyclization. This research aids in understanding the thermodynamics of organic reactions, which is crucial in designing efficient synthetic pathways (Canadell & Igual, 1985).
Photoisomerization Studies
The photoisomerizations of compounds structurally similar to this compound have been studied, providing insights into the behavior of such compounds under light exposure. This research can inform applications in photochemistry and the development of light-responsive materials (Childs et al., 1983).
properties
IUPAC Name |
3-methylhex-5-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-4-5-6(2)7(3)8/h4,6H,1,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQZYDBOQOYECI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



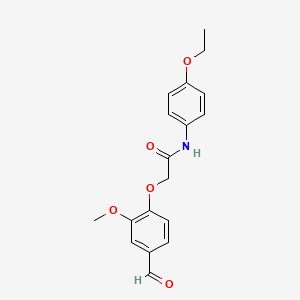

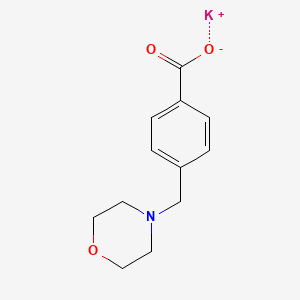
![2-[3-(Propan-2-yl)phenoxy]propanoic acid](/img/structure/B3381561.png)






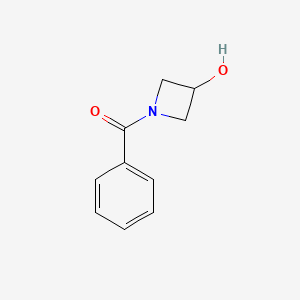
![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide](/img/structure/B3381605.png)

